molecular formula C21H27ClN8S B608896 KHK-IN-1 hydrochloride

KHK-IN-1 hydrochloride

Cat. No.: B608896
M. Wt: 459.0 g/mol
InChI Key: VKIBPWKARAEIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KHK-IN-1 hydrochloride is a selective and cell membrane permeable inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. This compound has shown potential in the study of diabetes and obesity due to its ability to inhibit the production of fructose-1-phosphate in HepG2 cell lysates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KHK-IN-1 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under stringent conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions: KHK-IN-1 hydrochloride primarily undergoes inhibition reactions with ketohexokinase. It does not significantly inhibit cytochrome P450 enzymes from human liver microsomes, indicating its selectivity .

Common Reagents and Conditions: The compound is stable in human and rat liver microsome preparations and does not significantly inhibit cytochrome P450 enzymes. It is typically used in concentrations ranging from 0 to 10 µM in cell lysates .

Major Products Formed: The major product formed from the reaction of this compound with ketohexokinase is the inhibition of fructose-1-phosphate production in HepG2 cell lysates .

Scientific Research Applications

KHK-IN-1 hydrochloride has several scientific research applications, including:

Mechanism of Action

KHK-IN-1 hydrochloride exerts its effects by selectively inhibiting ketohexokinase, an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the production of fructose-1-phosphate, thereby impacting fructose metabolism. The compound interacts with the ATP-binding region of ketohexokinase, specifically with the Asp-27B residue .

Comparison with Similar Compounds

Uniqueness: KHK-IN-1 hydrochloride is unique due to its high selectivity and cell membrane permeability, making it a valuable tool in metabolic research. Its ability to inhibit fructose-1-phosphate production without significantly affecting other enzymes highlights its specificity .

Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIBPWKARAEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.